molecular formula C8H5F3N2OS B2540172 2-(prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 141598-78-9

2-(prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2540172
CAS No.: 141598-78-9
M. Wt: 234.2
InChI Key: HJOZLRQXVJYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 141598-78-9) is a high-purity chemical reagent with a molecular formula of C8H5F3N2OS and a molecular weight of 234.20 g/mol . This compound features a pyrimidin-4(3H)-one core, a privileged scaffold in medicinal chemistry and pesticide development due to its wide range of biological activities . The structure is further modified with a prop-2-yn-1-ylthio (propargylthio) group at the 2-position and a trifluoromethyl (CF3) group at the 6-position. The trifluoromethyl group is a common motif in the design of bioactive molecules, often enhancing metabolic stability and membrane permeability . While specific biological data for this exact molecule is not publicly available, research on closely related trifluoromethyl pyrimidinone analogs has demonstrated significant anti-tubercular properties and potent antifungal and antiviral activities . Furthermore, the propargylthio side chain presents a versatile chemical handle for further derivatization via Click chemistry, making this compound a valuable building block for synthesizing more complex molecules for drug discovery and agricultural chemical research . This product is intended for research applications and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-prop-2-ynylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c1-2-3-15-7-12-5(8(9,10)11)4-6(14)13-7/h1,4H,3H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOZLRQXVJYFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, with the CAS number 141598-78-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a prop-2-ynylthio moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C₈H₅F₃N₂OS
  • Molecular Weight : 234.20 g/mol
  • Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidines exhibit significant antitumor properties. The structure of this compound suggests potential cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa5.0
A3753.5
HCT1164.2

The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus16
Escherichia coli32

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The presence of electron-withdrawing groups, such as trifluoromethyl, can enhance activity by stabilizing the transition state during enzyme interactions.

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of various pyrimidine derivatives demonstrated that those with a trifluoromethyl substitution exhibited enhanced cytotoxicity in vitro compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a pivotal role in modulating the biological activity of these compounds.
  • Antimicrobial Screening : In a screening assay, several pyrimidine derivatives were tested against common pathogens, revealing that modifications at the thioether position significantly affected antimicrobial potency, indicating the importance of substituent variations on biological outcomes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one exhibit notable antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has demonstrated anticancer properties in various studies. It interacts with enzymes involved in cancer progression, which could lead to the development of novel therapeutic agents for treating different types of cancer. In vitro tests have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .

Potential Therapeutic Applications

Due to its unique structure and biological activities, this compound holds promise in several therapeutic areas:

  • Antimicrobial Agents : Its efficacy against bacteria and fungi suggests potential use in developing new antibiotics or antifungal treatments.
  • Cancer Therapy : The anticancer properties indicate that this compound could be a lead for designing new chemotherapeutic agents.
  • Enzyme Inhibitors : Given its ability to interact with enzymes, it may serve as a scaffold for inhibitors targeting specific pathways involved in diseases.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₅F₃N₂OS
  • Molecular Weight : 234.2 g/mol (calculated)

Comparison with Similar Compounds

Pyrimidinone derivatives vary widely in substituents at positions 2 and 6, significantly altering their chemical and biological profiles. Below is a comparative analysis:

Substituent Effects at Position 2

Propargylthio vs. Methylthio

  • Target Compound : The propargylthio group enables cyclization with iodine to form tricyclic iodides (e.g., 1099) .
  • 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one (): Molecular Weight: 142.18 g/mol (simpler structure). Solubility: High solubility in dioxane and dimethylformamide .

Propargylthio vs. Hydroxyphenyl

  • 2-(2-Hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (): Synthesis: Requires KOtBu and 2-fluorobenzonitrile in anhydrous dimethylformamide.

Substituent Effects at Position 6

Trifluoromethyl vs. Methyl

  • 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (): Molecular Weight: 170.23 g/mol.

Trifluoromethyl vs. Chloromethyl

  • 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one ():
    • Reactivity : Chloromethyl groups offer sites for nucleophilic substitution, enabling further functionalization.

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